![molecular formula C12H16N2O2 B2731476 N-[[5-(1-Hydroxyethyl)-6-methylpyridin-2-yl]methyl]prop-2-enamide CAS No. 2411194-51-7](/img/structure/B2731476.png)
N-[[5-(1-Hydroxyethyl)-6-methylpyridin-2-yl]methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[5-(1-Hydroxyethyl)-6-methylpyridin-2-yl]methyl]prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as HET0016 and is a potent inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. In
Mécanisme D'action
HET0016 works by inhibiting the enzyme 20-HETE synthase, which is responsible for the production of 20-HETE. 20-HETE is a potent vasoconstrictor that contributes to the development of hypertension and other cardiovascular diseases. By inhibiting the production of 20-HETE, HET0016 can help to reduce blood pressure and improve cardiovascular function.
Biochemical and Physiological Effects
HET0016 has been shown to have significant biochemical and physiological effects in scientific research. Studies have shown that HET0016 can reduce blood pressure, improve endothelial function, and reduce inflammation. HET0016 has also been shown to have potential applications in the treatment of cancer, inflammation, and neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using HET0016 in lab experiments is its potency as an inhibitor of 20-HETE synthase. HET0016 is a highly selective inhibitor that can effectively block the production of 20-HETE without affecting other enzymes or pathways. However, one of the limitations of using HET0016 in lab experiments is its complex synthesis method, which requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the study of HET0016. One potential direction is the development of new and more efficient synthesis methods for HET0016. Another direction is the exploration of HET0016's potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to explore the long-term effects of HET0016 on cardiovascular function and other physiological processes.
Conclusion
In conclusion, HET0016 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of HET0016 is a complex process that requires specialized equipment and expertise. HET0016 works by inhibiting the enzyme 20-HETE synthase, which is responsible for the production of 20-HETE. HET0016 has significant biochemical and physiological effects and has potential applications in the treatment of cardiovascular diseases, cancer, inflammation, and neurological disorders. There are several future directions for the study of HET0016, including the development of new synthesis methods and the exploration of its potential applications in the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of HET0016 involves several steps, starting with the reaction of 2-bromo-5-methylpyridine with 2-aminoethanol, followed by the reaction with propargyl bromide to yield the intermediate product. The intermediate product is then reacted with 2,2,2-trifluoroacetic acid to obtain the final product, HET0016. The synthesis of HET0016 is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
HET0016 has been extensively studied in scientific research due to its potential applications in various fields. One of the most promising applications of HET0016 is in the treatment of cardiovascular diseases. Studies have shown that HET0016 can inhibit the production of 20-HETE, which is a potent vasoconstrictor that contributes to the development of hypertension and other cardiovascular diseases. HET0016 has also been shown to have potential applications in the treatment of cancer, inflammation, and neurological disorders.
Propriétés
IUPAC Name |
N-[[5-(1-hydroxyethyl)-6-methylpyridin-2-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-4-12(16)13-7-10-5-6-11(9(3)15)8(2)14-10/h4-6,9,15H,1,7H2,2-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPYBVFEGKHZMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)CNC(=O)C=C)C(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[5-(1-Hydroxyethyl)-6-methylpyridin-2-yl]methyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


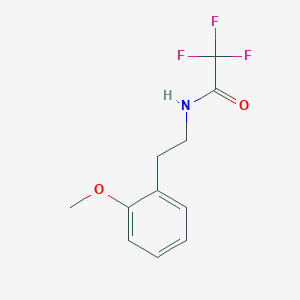
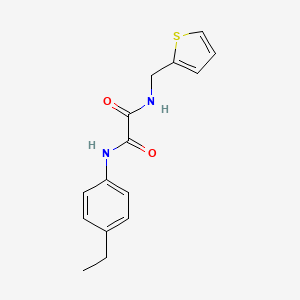
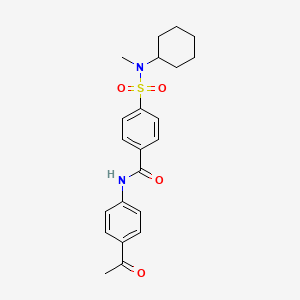

![5-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2731401.png)
![N-(2,4-dimethoxyphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2731404.png)
![Sodium 7-oxo-7h-furo[3,2-g]chromen-4-olate](/img/structure/B2731407.png)
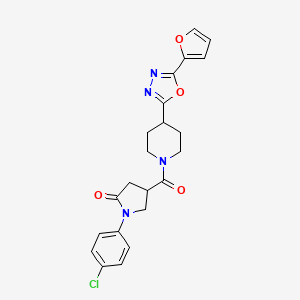
![N,3,5-trimethyl-N-phenyl-1-[4-(propan-2-yloxy)benzenesulfonyl]-1H-pyrazole-4-sulfonamide](/img/structure/B2731410.png)
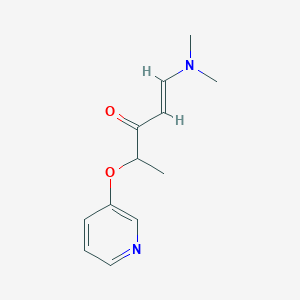
![N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2,4-dimethylbenzamide](/img/structure/B2731413.png)
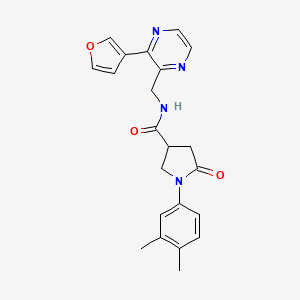
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1H-indole-3-carboxamide](/img/structure/B2731416.png)